2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide
Overview
Description
2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzoyl group substituted with a hydroxyl group at the ortho position, a methylhydrazinecarbothioamide moiety, and a thioamide functional group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide typically involves the reaction of 2-hydroxybenzoyl chloride with n-methylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioamide group can be reduced to an amine.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-oxobenzoyl)-n-methylhydrazinecarbothioamide.
Reduction: Formation of 2-(2-hydroxybenzoyl)-n-methylhydrazine.
Substitution: Formation of various substituted benzoyl derivatives depending on the substituent used.
Scientific Research Applications
2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The hydroxyl and thioamide groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoyl chloride: A precursor in the synthesis of 2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide.
N-methylhydrazinecarbothioamide: Another precursor used in the synthesis.
2-Hydroxybenzoyl derivatives: Compounds with similar structural features but different substituents.
Uniqueness
This compound is unique due to the presence of both hydroxyl and thioamide groups, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(2-hydroxybenzoyl)amino]-3-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-10-9(15)12-11-8(14)6-4-2-3-5-7(6)13/h2-5,13H,1H3,(H,11,14)(H2,10,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDACFKZRIHBOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979250 | |
Record name | 2-[Hydroxy(2-hydroxyphenyl)methylidene]-N-methylhydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63224-32-8 | |
Record name | 2-Hydroxybenzoic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63224-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-hydroxy-, 2-((methylamino)thioxomethyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Hydroxy(2-hydroxyphenyl)methylidene]-N-methylhydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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